N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide
CAS No.: 1042974-77-5
Cat. No.: VC5229764
Molecular Formula: C23H27N3O5S
Molecular Weight: 457.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042974-77-5 |
|---|---|
| Molecular Formula | C23H27N3O5S |
| Molecular Weight | 457.55 |
| IUPAC Name | N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C23H27N3O5S/c1-3-20(27)25-13-15-26(16-14-25)23(29)22(32(30,31)19-7-5-4-6-8-19)24-21(28)18-11-9-17(2)10-12-18/h4-12,22H,3,13-16H2,1-2H3,(H,24,28) |
| Standard InChI Key | BXTSDGGALQTERX-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s IUPAC name reflects its multicomponent architecture:
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Benzenesulfonyl group: A sulfone substituent attached to a benzene ring, enhancing electrophilicity and potential protein-binding interactions.
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4-Methylbenzamide: A para-methyl-substituted benzamide, contributing hydrophobic character and stability.
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Propanoylpiperazine: A piperazine ring acylated with a propanoyl group, a common motif in bioactive molecules targeting neurological and metabolic pathways .
The SMILES string CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 explicitly maps these groups, while the InChIKey BXTSDGGALQTERX-UHFFFAOYSA-N provides a unique identifier for structural verification.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>5</sub>S |
| Molecular Weight | 457.55 g/mol |
| CAS Registry Number | 1042974-77-5 |
| PubChem CID | 16458210 |
| Solubility | Not reported |
The absence of solubility data underscores the need for empirical studies to assess its pharmacokinetic viability.
Synthesis and Manufacturing
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): Expected signals include aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 1.0–2.5 ppm), and carbonyl carbons (δ 165–180 ppm).
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Mass Spectrometry (MS): A molecular ion peak at m/z 457.55 would confirm the compound’s integrity .
Comparative Analysis with Related Compounds
The compound shares structural motifs with pharmacologically active agents:
These analogs highlight the versatility of piperazine and benzamide derivatives in drug design .
Research Implications and Future Directions
Hypothesized Biological Activity
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Piperazine Derivatives: Known to interact with serotonin and dopamine receptors, suggesting potential neuropsychiatric applications.
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Sulfonamide Groups: Associated with antibacterial and antiviral activity via enzyme inhibition.
Data Gaps and Recommendations
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Solubility and Stability: Empirical studies using HPLC or UV-Vis spectroscopy to determine aqueous solubility.
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In Vitro Assays: Screening against bacterial strains or cancer cell lines to identify bioactivity.
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Structural Optimization: Modifying the propanoyl or benzamide groups to enhance target selectivity .
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